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Introduction
Centrosomal Protein 131 (CEP131), also known as AZI1, is a key regulator of fundamental

cellular processes. As a component of the centriolar satellites, CEP131 plays a critical role in

ciliogenesis, centriole duplication, and the maintenance of genomic stability.[1][2] Dysregulation

of CEP131 has been implicated in various diseases, including ciliopathies and cancer, making

it an important target for further investigation.[1][3][4][5] These application notes provide a

comprehensive guide to cell-based assays for elucidating the multifaceted functions of

CEP131.

Key Functions of CEP131
Ciliogenesis: CEP131 is essential for the formation of primary cilia, sensory organelles that

play crucial roles in cell signaling and development.[1][3][6][7] Depletion of CEP131 leads to

defects in ciliogenesis, including reduced cilia formation and abnormal cilia morphology.[1][7]

Centrosome Duplication and Genomic Stability: CEP131 is involved in the precise regulation

of centrosome duplication.[1][4][5] Its depletion can lead to centriole amplification, multipolar

spindle formation, and chromosomal instability, highlighting its importance in maintaining

genomic integrity.[1][2]
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Protein Scaffolding and Transport: Localized to the centriolar satellites, CEP131 interacts

with a network of proteins, including PCM1, pericentrin, and Cep290, to regulate their

localization and function.[1] It is also involved in the dynein-dynactin-mediated transport of

proteins to the centrosome.[1][2]

Cancer Progression: Overexpression of CEP131 has been linked to centrosome

amplification and the progression of certain cancers, such as colon cancer.[4][5]

Mitochondrial Apoptosis: Recent studies suggest a role for CEP131 in regulating

mitochondrial apoptosis, indicating its involvement in cell life-and-death decisions.[8]

Data Presentation: Quantitative Analysis of CEP131
Function
The following tables summarize key quantitative data from representative studies on CEP131

function.

Table 1: Impact of CEP131 Depletion on Ciliogenesis

Cell Line
Method of
Depletion

Parameter
Measured

Result Reference

hTERT-RPE1 siRNA
Percentage of

ciliated cells

Significant

reduction
[7]

Mouse

Fibroblasts
siRNA

Percentage of

ciliated cells
Robust reduction [7]

Drosophila

spermatocytes
Mutant

Percentage of

centrioles with

abnormal

microtubule

elongation

~33.6% in

mutants vs. wild

type

[6]

Zebrafish

embryos
Morpholino Cilia length Shortened cilia [3]

Table 2: Effects of CEP131 Depletion on Cell Cycle and Genomic Stability
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Cell Line
Method of
Depletion

Parameter
Measured

Result Reference

Human non-

ciliogenic cells
siRNA Proliferation rate Reduction [1][2]

Human non-

ciliogenic cells
siRNA

Frequency of

multipolar mitosis
Increased [1][2]

Human non-

ciliogenic cells
siRNA

Post-mitotic DNA

damage
Increased [1][2]

Human non-

ciliogenic cells
siRNA

Centriole

amplification
Increased [1][2]

Table 3: CEP131 Protein Interactions
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Interacting
Protein

Method of
Detection

Cellular
Context

Functional
Significance

Reference

PCM1

Co-

immunoprecipitat

ion

HEK293 cells

Recruitment of

CEP131 to

centriolar

satellites

[1]

Pericentrin

Co-

immunoprecipitat

ion

HEK293 cells

Localization of

CEP131 to the

centriolar core

[1]

Cep290

Co-

immunoprecipitat

ion

HEK293 cells

Localization of

CEP131 to the

centriolar core

and regulation of

ciliogenesis

[1][6]

Plk4

Co-

immunoprecipitat

ion, In vitro

kinase assay

HEK293T cells

Phosphorylation

of CEP131,

regulation of

centrosome

duplication

[4][5]

STIL

Co-

immunoprecipitat

ion

HEK293T cells

Mediates Plk4

stabilization and

centrosome

duplication

[4][5]

MIB1

Co-

immunoprecipitat

ion

- - [9]

BBS4

Co-

immunoprecipitat

ion

-

Negative

regulation of

BBSome

complex ciliary

localization

[9][10]
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Experimental Protocols
Here, we provide detailed protocols for key cell-based assays to investigate CEP131 function.

Protocol 1: Immunofluorescence Staining for CEP131
Subcellular Localization
This protocol details the visualization of CEP131 localization at the centrosomes and centriolar

satellites.

Materials:

Cells grown on glass coverslips

Phosphate-buffered saline (PBS)

Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

Permeabilization buffer: 0.1% Triton X-100 in PBS

Blocking buffer: 5% bovine serum albumin (BSA) in PBS

Primary antibodies: anti-CEP131, anti-γ-tubulin (centrosome marker), anti-PCM1 (centriolar

satellite marker)

Fluorophore-conjugated secondary antibodies

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

Antifade mounting medium

Procedure:

Cell Culture: Grow cells to 50-70% confluency on sterile glass coverslips in a petri dish.

Fixation:
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PFA Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room

temperature.

Methanol Fixation: Wash cells twice with PBS. Fix with ice-cold methanol for 10 minutes at

-20°C.

Washing: Wash cells three times with PBS for 5 minutes each.

Permeabilization (for PFA fixation): Incubate cells with 0.1% Triton X-100 in PBS for 10

minutes.

Blocking: Incubate cells with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Dilute primary antibodies in blocking buffer. Incubate coverslips

with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

Washing: Wash cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in

blocking buffer. Incubate coverslips with the secondary antibody solution for 1 hour at room

temperature, protected from light.

Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

Nuclear Staining: Incubate cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room

temperature in the dark.

Mounting: Wash cells twice with PBS. Mount the coverslips onto microscope slides using

antifade mounting medium.

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Protocol 2: siRNA-Mediated Depletion of CEP131 to
Study its Role in Ciliogenesis
This protocol describes how to assess the impact of CEP131 knockdown on the formation of

primary cilia.
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Materials:

hTERT-RPE1 cells (or other ciliated cell line)

Opti-MEM I Reduced Serum Medium

Lipofectamine RNAiMAX transfection reagent

siRNA targeting CEP131 (at least two independent sequences)

Non-targeting control siRNA

Serum-free medium for cilia induction

Materials for immunofluorescence (Protocol 1)

Primary antibodies: anti-acetylated α-tubulin (ciliary axoneme marker), anti-Arl13b (ciliary

membrane marker)

Procedure:

Cell Seeding: Seed hTERT-RPE1 cells in a 24-well plate with glass coverslips so they reach

30-50% confluency at the time of transfection.

siRNA Transfection:

For each well, dilute 20 pmol of siRNA in 50 µL of Opti-MEM.

In a separate tube, dilute 1 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and

incubate for 5 minutes.

Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 20

minutes at room temperature to form complexes.

Add the 100 µL of siRNA-lipid complex to the cells.

Incubation: Incubate the cells for 48-72 hours to allow for CEP131 depletion.
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Cilia Induction: After the incubation period, replace the growth medium with serum-free

medium and incubate for an additional 24-48 hours to induce ciliogenesis.

Immunofluorescence: Fix, permeabilize, and stain the cells as described in Protocol 1, using

antibodies against acetylated α-tubulin and Arl13b to visualize cilia.

Data Analysis:

Acquire images using a fluorescence microscope.

Quantify the percentage of ciliated cells in the control and CEP131-depleted populations.

A cell is considered ciliated if it has a distinct, elongated structure positive for both

acetylated α-tubulin and Arl13b.

Analyze at least 100 cells per condition from three independent experiments.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Identify
CEP131-Interacting Proteins
This protocol outlines the procedure for identifying proteins that interact with CEP131 in a

cellular context.

Materials:

HEK293T cells

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Anti-CEP131 antibody or antibody against a tagged version of CEP131

Control IgG antibody (from the same species as the primary antibody)

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.05% Tween-20)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
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SDS-PAGE gels and Western blotting reagents

Procedure:

Cell Lysis:

Wash cultured HEK293T cells with ice-cold PBS.

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant (whole-cell lysate).

Pre-clearing:

Add Protein A/G magnetic beads to the whole-cell lysate and incubate for 1 hour at 4°C on

a rotator to reduce non-specific binding.

Place the tube on a magnetic rack and collect the supernatant.

Immunoprecipitation:

Add the anti-CEP131 antibody or control IgG to the pre-cleared lysate.

Incubate overnight at 4°C on a rotator.

Capture of Immune Complexes:

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours

at 4°C on a rotator.

Washing:

Place the tube on a magnetic rack to capture the beads.

Discard the supernatant and wash the beads three times with ice-cold wash buffer.

Elution:
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Elute the protein complexes from the beads by adding elution buffer and incubating at

room temperature or by boiling in SDS-PAGE sample buffer.

Analysis:

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against

suspected interacting partners.

Alternatively, the entire eluate can be analyzed by mass spectrometry for unbiased

identification of interacting proteins.

Visualizations: Signaling Pathways and
Experimental Workflows
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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